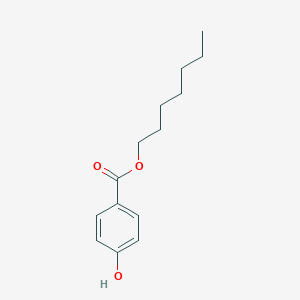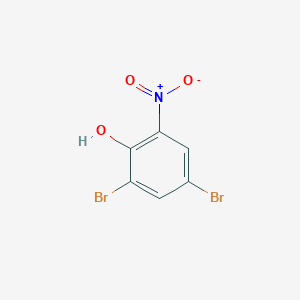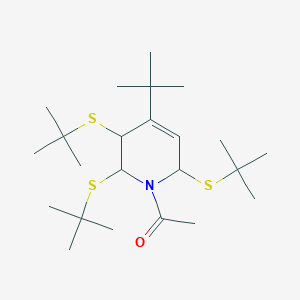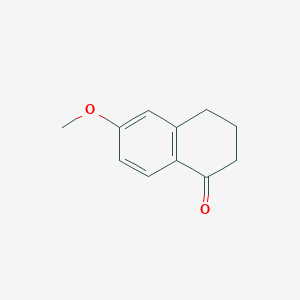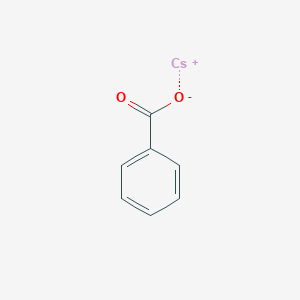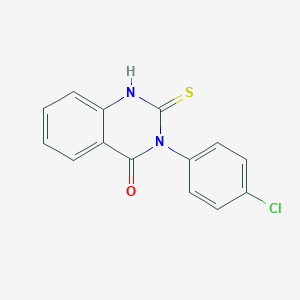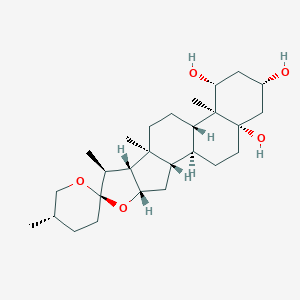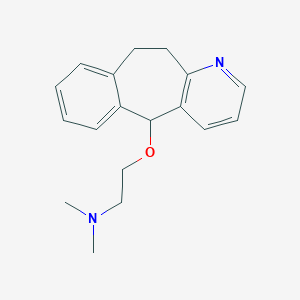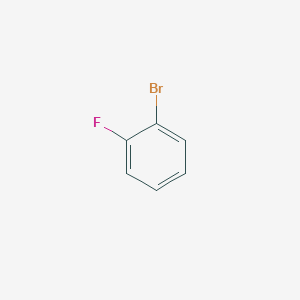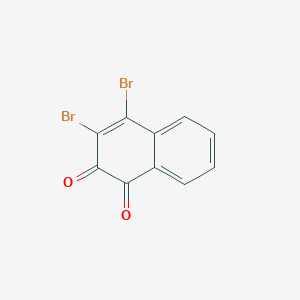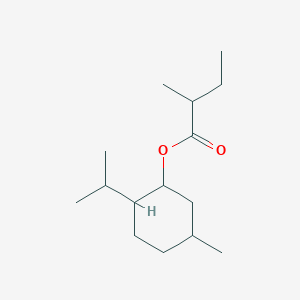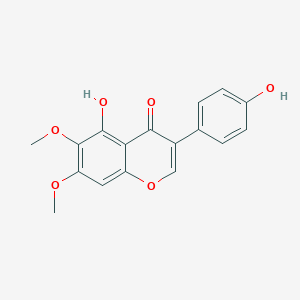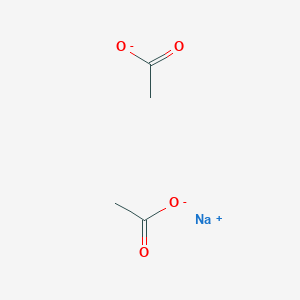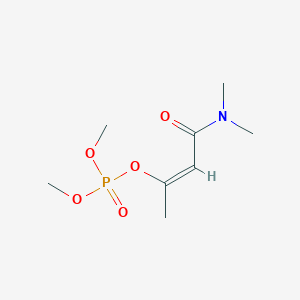
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate, commonly known as DMMP, is a colorless liquid that is widely used in various fields, including chemical synthesis, as a flame retardant, and as a simulant for nerve agents. DMMP is a phosphonate ester and is structurally similar to nerve agents such as sarin and soman. Due to its structural similarity, DMMP has been extensively studied for its potential use in developing sensors and detectors for nerve agents.
Mécanisme D'action
DMMP is structurally similar to nerve agents and can bind to the same acetylcholinesterase enzyme as nerve agents, leading to the inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. This can lead to overstimulation of the nervous system and ultimately result in paralysis and death. However, DMMP is not as potent as nerve agents and is not considered toxic at low concentrations.
Effets Biochimiques Et Physiologiques
DMMP has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of cellular signaling pathways. DMMP has also been shown to have neurotoxic effects, including the induction of neuroinflammation and the disruption of neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMMP in lab experiments is its structural similarity to nerve agents, which makes it a useful simulant for studying the effects of nerve agents on the nervous system. DMMP is also relatively stable and can be easily synthesized, making it a cost-effective alternative to nerve agents. However, DMMP is not as potent as nerve agents and may not accurately reflect the effects of nerve agents at high concentrations.
Orientations Futures
There are several future directions for research on DMMP, including the development of more sensitive and selective sensors and detectors for nerve agents, the synthesis of new phosphonate esters and flame retardants using DMMP as a starting material, and the investigation of the long-term effects of DMMP exposure on human health. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMMP and its potential as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
DMMP can be synthesized using various methods, including the reaction between dimethyl methylphosphonate and dimethylamine, the reaction between methyl vinyl ketone and dimethyl methylphosphonate, and the reaction between methyl vinyl ketone and dimethylamine followed by phosphorylation. The most commonly used method involves the reaction between dimethyl methylphosphonate and dimethylamine in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
DMMP has a wide range of applications in scientific research, including its use as a simulant for nerve agents in the development of sensors and detectors. DMMP is also used in the synthesis of various chemicals, including phosphonate esters and flame retardants. In addition, DMMP is used as a reference standard in analytical chemistry for the detection and quantification of nerve agents.
Propriétés
Numéro CAS |
18250-63-0 |
|---|---|
Nom du produit |
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate |
Formule moléculaire |
C8H16NO5P |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |
Clé InChI |
VEENJGZXVHKXNB-SREVYHEPSA-N |
SMILES isomérique |
C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |
SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
SMILES canonique |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
Densité |
Relative density (water = 1): 1.216 (15 °C) |
Point d'éclair |
93 °C c.c. |
Autres numéros CAS |
18250-63-0 141-66-2 |
Description physique |
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
Solubilité |
Solubility in water: miscible |
Pression de vapeur |
Vapor pressure, Pa at 20 °C: 0.013 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



